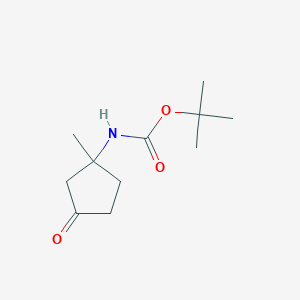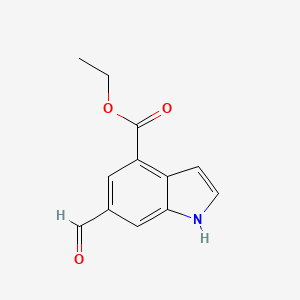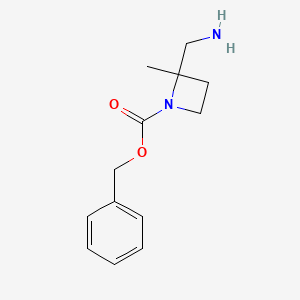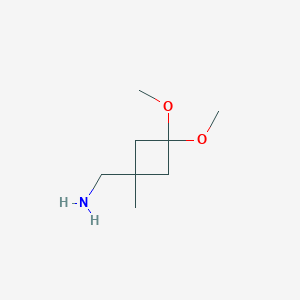![molecular formula C17H33N3O4 B3323492 tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate CAS No. 1638767-54-0](/img/structure/B3323492.png)
tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate
Overview
Description
This compound is a derivative of tert-butyl carbamate . It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds . The compound has a molecular formula of C12H18N2O2 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the corresponding amine with di-tert-butyl dicarbonate under basic conditions . This forms a Boc-protected amine, which can then be further reacted to form the desired product . The Boc group serves as a protecting group for the amine during the reaction .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carbamate group, and a tert-butoxy group . The piperidine ring provides conformational flexibility, while the carbamate and tert-butoxy groups contribute to the compound’s reactivity .Chemical Reactions Analysis
The Boc group in this compound can be selectively removed using various deprotection strategies . For example, one method involves the use of oxalyl chloride in methanol . This mild procedure can be applied to a variety of compounds, yielding up to 90% .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.095±0.06 g/cm3, a melting point of 75-78°C (lit.), a predicted boiling point of 382.3±25.0 °C, and a flash point of 185°C . It also has a predicted vapor pressure of 4.78E-06mmHg at 25°C .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, compounds containing piperazine rings are often used in drug discovery due to their conformational flexibility and the ability of the polar nitrogen atoms in the piperazine ring to form favorable interactions with macromolecules .
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the search results, compounds with similar structures are often used as intermediates in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities, suggesting potential applications in drug discovery .
properties
IUPAC Name |
tert-butyl N-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O4/c1-15(2,3)23-13(21)19-11-17(7-9-18-10-8-17)12-20-14(22)24-16(4,5)6/h18H,7-12H2,1-6H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYVXRFPVVZFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638767-54-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3323410.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B3323415.png)
![tert-Butyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B3323418.png)
![7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B3323433.png)
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3323437.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B3323448.png)
![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3323455.png)
![tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3323457.png)
![Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate](/img/structure/B3323458.png)


![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323479.png)

